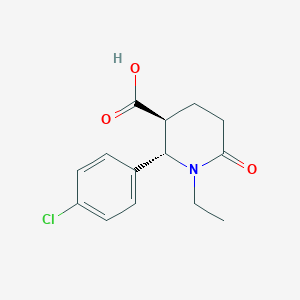
N-isobutyl-2-piperazin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isobutyl-2-piperazin-1-ylacetamide”, also known as NIPA, is a chemical compound with the molecular formula C10H21N3O . It is often used as a ligand in chemical reactions and as a reagent in various organic synthesis processes.
Molecular Structure Analysis
The molecular structure of N-isobutyl-2-piperazin-1-ylacetamide is represented by the InChI code: 1S/C10H21N3O/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3, (H,12,14) . The molecular weight of the compound is 199.3 .Physical And Chemical Properties Analysis
N-isobutyl-2-piperazin-1-ylacetamide is a solid at room temperature . It has a molecular weight of 199.3 .Aplicaciones Científicas De Investigación
Anticholinesterase Activity : A study by Yurttaş, Kaplancıklı, and Özkay (2013) synthesized derivatives of N-isobutyl-2-piperazin-1-ylacetamide, specifically targeting their anticholinesterase activity. These compounds showed significant inhibition of acetylcholinesterase, a key enzyme involved in neurological functions, suggesting potential applications in treating neurological disorders (Yurttaş, Kaplancıklı, & Özkay, 2013).
Antimicrobial and Anticancer Activities : Mehta et al. (2019) explored the antimicrobial and anticancer properties of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Some of these compounds displayed significant antimicrobial activity and moderate anticancer activity, indicating their potential in developing new therapeutic agents (Mehta et al., 2019).
Antidiabetic Properties : Research by Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds. Specifically, they found compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine to be highly potent antidiabetic agents in a rat model of diabetes, suggesting a new avenue for diabetes treatment (Le Bihan et al., 1999).
Cytotoxicity Against Tumor Cell Lines : A novel alkylated piperazine, isolated from Arum palaestinum Boiss, demonstrated significant cytotoxicity against cultured tumor cell lines, as studied by El-Desouky, Ryu, and Kim (2007). This suggests potential applications in cancer research and therapy (El-Desouky, Ryu, & Kim, 2007).
Potential Pesticides : Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to N-isobutyl-2-piperazin-1-ylacetamide, as potential pesticides. Their research provides insights into the use of such compounds in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Agents : Patel and Park (2015) synthesized piperazine-based 2-benzothiazolylimino-4-thiazolidinones and found them to be promising antimicrobial agents, with some showing minimum inhibitory concentrations in the range of 4–8 µg/mL (Patel & Park, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13/h9,11H,3-8H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOJMUSNCXUPRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429273 |
Source


|
| Record name | N-isobutyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-piperazin-1-ylacetamide | |
CAS RN |
89433-47-6 |
Source


|
| Record name | N-(2-Methylpropyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-isobutyl-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


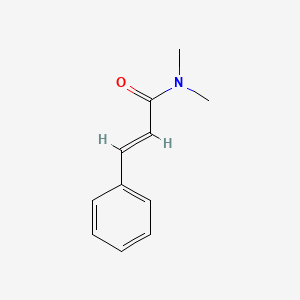

![1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1352478.png)
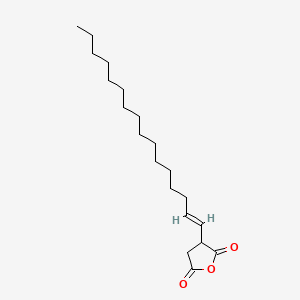
![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)
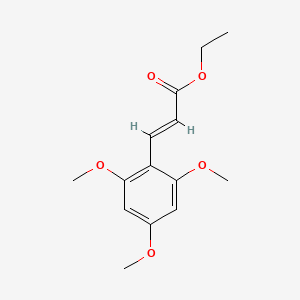
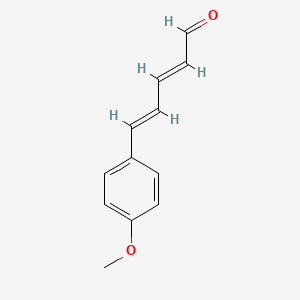
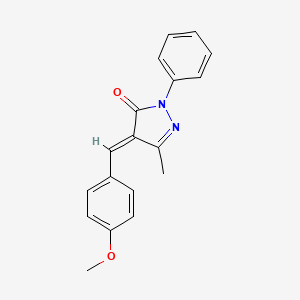
![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrophenol](/img/structure/B1352497.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)
